N-Desmethyl Asenapine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

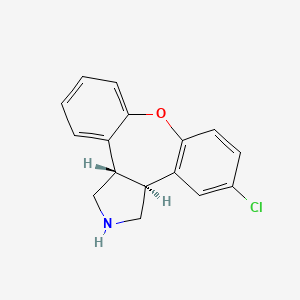

(2S,6S)-9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO/c17-10-5-6-16-12(7-10)14-9-18-8-13(14)11-3-1-2-4-15(11)19-16/h1-7,13-14,18H,8-9H2/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUCRGAOGUQHJQ-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H](CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659520 | |

| Record name | (3aS,12bS)-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128915-56-0 | |

| Record name | 1H-Dibenz(2,3:6,7)oxepino(4,5-C)pyrrole, 5-chloro-2,3,3a,12b-tetrahydro-, (3aR,12bR)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128915560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3aS,12bS)-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-DIBENZ(2,3:6,7)OXEPINO(4,5-C)PYRROLE, 5-CHLORO-2,3,3A,12B-TETRAHYDRO-, (3AR,12BR)-REL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH4FCX9R0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Desmethyl Asenapine chemical structure and properties

An In-depth Examination of the Chemical Structure, Properties, and Pharmacological Profile of a Key Asenapine (B1667633) Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Asenapine is the primary active metabolite of Asenapine, an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar I disorder.[1][2] The metabolic conversion from Asenapine to its N-desmethylated form is predominantly mediated by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP3A4 and CYP2D6.[3][4] This document provides a detailed technical overview of this compound, encompassing its chemical identity, physicochemical properties, analytical methodologies, and pharmacological characteristics, with a focus on its relationship to the parent compound. While this compound is sometimes referred to as an inactive metabolite, a thorough understanding of its properties is crucial for a complete safety and efficacy profile of Asenapine.[1]

Chemical Structure and Properties

This compound, also known by its synonyms DMA and ORG 30526, is structurally similar to its parent compound, differing by the absence of a methyl group on the nitrogen atom of the pyrrole (B145914) ring.[5] It is available for research purposes as both a free base and a hydrochloride salt.[6]

Chemical Identifiers:

| Identifier | This compound (Free Base) | This compound Hydrochloride |

| IUPAC Name | rel-5-chloro-2,3,3aS,12bS-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole[5] | (3aR,12bR)-rel-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole hydrochloride |

| CAS Number | 128915-56-0[5] | 1170701-78-6[6][7] |

| Molecular Formula | C₁₆H₁₄ClNO[5] | C₁₆H₁₅Cl₂NO[6] |

| Molecular Weight | 271.7 g/mol [5] | 308.2 g/mol [6] |

| InChI Key | DQUCRGAOGUQHJQ-ZIAGYGMSSA-N[5] | ONMMHDIXIDXKTN-IODNYQNNSA-N |

| SMILES | ClC1=CC=C2OC3=CC=CC=C3--INVALID-LINK--([H])[C@@]4([H])C2=C1[5] | Not available |

Physicochemical Properties:

| Property | Value | Reference |

| Physical State | Solid | [5] |

| Solubility | Soluble in DMSO | [5] |

| Storage Temperature | -20°C | [5] |

Metabolic Pathway

The formation of this compound from its parent compound, Asenapine, is a primary metabolic route.[1] This biotransformation is primarily an oxidative demethylation reaction catalyzed by the cytochrome P450 enzyme CYP1A2.[3][4] Other isoforms, such as CYP3A4 and CYP2D6, play a minor role in this process.[3]

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, its synthesis can be approached through the N-demethylation of Asenapine. General methods for the N-demethylation of tertiary amines, particularly in the context of alkaloids and related pharmaceutical compounds, can be adapted. These methods often involve reagents such as α-chloroethyl chloroformate followed by methanolysis, or the von Braun reaction using cyanogen (B1215507) bromide. Photochemical and electrochemical methods have also been described for N-dealkylation.

Analytical Methodology: LC-MS/MS for Quantification in Human Plasma

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of Asenapine and its metabolites, including this compound, in human plasma.[1]

Sample Preparation (Liquid-Liquid Extraction):

-

To 300 µL of human plasma, add an internal standard (e.g., Asenapine-¹³C-d₃).

-

Add 500 µL of 5.0 mM ammonium (B1175870) acetate (B1210297) (pH 9.0).

-

Extract with 3.0 mL of methyl tert-butyl ether (MTBE) by vortexing and centrifugation.

-

Transfer the organic layer and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the mobile phase for LC-MS/MS analysis.[1]

LC-MS/MS Conditions:

| Parameter | Condition | Reference |

| LC System | Shimadzu LC-10ADvp or equivalent | |

| Column | Chromolith Performance RP8e (100 mm × 4.6 mm) | [1] |

| Mobile Phase | Acetonitrile:5.0 mM Ammonium Acetate:10% Formic Acid (90:10:0.1, v/v/v) | [1] |

| Flow Rate | 0.9 mL/min | |

| Injection Volume | 5.0 µL | |

| Column Temp. | 40°C | |

| Autosampler Temp. | 4°C | |

| Mass Spectrometer | Triple quadrupole with positive electrospray ionization (ESI) | [1] |

| MRM Transitions | Asenapine: m/z 286.1 → 166.0Asenapine-¹³C-d₃ (IS): m/z 290.0 → 166.1 | [1] |

Note: The MRM transition for this compound is not explicitly stated in the primary reference but would be determined based on its molecular weight and fragmentation pattern.

Pharmacological Profile

While this compound is a major metabolite of Asenapine, there is limited publicly available information on its specific pharmacological profile, including quantitative receptor binding affinities (Ki values). The activity of Asenapine is primarily attributed to the parent drug.[1] However, understanding the receptor binding profile of Asenapine provides a strong indication of the potential targets of its N-desmethyl metabolite.

Receptor Binding Profile of Asenapine

Asenapine exhibits a complex and high-affinity binding profile for a broad range of neurotransmitter receptors, acting primarily as an antagonist.[8][9][10] This multi-receptor activity is believed to contribute to its therapeutic effects and side-effect profile.

Receptor Binding Affinities (Ki, nM) of Asenapine:

| Receptor Family | Receptor Subtype | Ki (nM) | Reference |

| Dopamine (B1211576) | D₁ | 1.4 | [11] |

| D₂ | 1.3 | [8][11] | |

| D₃ | 0.42 | [8][11] | |

| D₄ | 1.1 | [8][11] | |

| Serotonin (B10506) | 5-HT₁ₐ | 2.5 | [8][11] |

| 5-HT₁ₑ | 4.0 | [8][11] | |

| 5-HT₂ₐ | 0.06 | [8][11] | |

| 5-HT₂ₑ | 0.03 | [8][11] | |

| 5-HT₆ | 0.25 | [8][11] | |

| 5-HT₇ | 0.13 | [8][11] | |

| Adrenergic | α₁ | 1.2 | [8][11] |

| α₂ | 1.2 | [8][11] | |

| Histamine (B1213489) | H₁ | 1.0 | [8][11] |

| Muscarinic | M₁ | 8128 | [8] |

Note: Lower Ki values indicate higher binding affinity.

It is plausible that this compound retains some affinity for these receptors, although the potency may be altered. For instance, N-desmethyl metabolites of other antipsychotics have been shown to have different receptor binding profiles compared to their parent compounds.

Signaling Pathways

The therapeutic effects of Asenapine are thought to be mediated through its antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[8] Its interactions with other serotonin and dopamine receptor subtypes, as well as adrenergic and histamine receptors, also contribute to its overall pharmacological effects.

The direct effects of this compound on these and other signaling pathways have not been extensively characterized in the available literature. Further research is required to delineate its specific pharmacological actions.

Conclusion

This compound is a significant metabolite of the atypical antipsychotic Asenapine. This guide has provided a comprehensive overview of its chemical structure, known physicochemical properties, and detailed analytical methods for its quantification. While its pharmacological profile is not fully elucidated, the extensive data on its parent compound, Asenapine, offers valuable insights into its potential biological targets. Further investigation into the specific receptor binding affinities and functional activity of this compound is warranted to fully understand its contribution to the overall clinical profile of Asenapine.

References

- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound Hydrochloride | 1170701-78-6 [smolecule.com]

- 5. caymanchem.com [caymanchem.com]

- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 7. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. benchchem.com [benchchem.com]

- 10. Effects of asenapine on prefrontal N-methyl-D-aspartate receptor-mediated transmission: involvement of dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential regional and dose-related effects of asenapine on dopamine receptor subtypes [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of N-Desmethyl Asenapine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl Asenapine (B1667633) is the primary human metabolite of the atypical antipsychotic drug Asenapine. Formed via N-demethylation, predominantly by the cytochrome P450 enzyme CYP1A2, it is a key compound in understanding the pharmacokinetics and metabolism of its parent drug.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of N-Desmethyl Asenapine, offering detailed experimental protocols and data analysis for researchers in pharmacology and drug development. While generally considered an inactive metabolite, its synthesis and characterization are crucial for use as a reference standard in metabolic studies and for impurity profiling in the manufacturing of Asenapine.[3]

Synthesis of this compound

The synthesis of this compound from its parent compound, Asenapine, can be achieved through established N-demethylation reactions common in organic chemistry. One of the most effective methods involves the use of α-chloroethyl chloroformate (ACE-Cl) in a two-step process.

Proposed Synthesis Pathway

The N-demethylation of Asenapine using ACE-Cl proceeds through a carbamate (B1207046) intermediate, which is subsequently hydrolyzed to yield the secondary amine, this compound.

Caption: Proposed synthesis of this compound via N-demethylation of Asenapine.

Experimental Protocol: Synthesis using α-Chloroethyl Chloroformate

This protocol is a general procedure based on the known reactivity of ACE-Cl with tertiary amines and should be optimized for specific laboratory conditions.

Materials:

-

Asenapine

-

α-Chloroethyl chloroformate (ACE-Cl)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

Step 1: Carbamate Formation

-

In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Asenapine in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add α-chloroethyl chloroformate (ACE-Cl) (1.1 to 1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude carbamate intermediate.

Step 2: Hydrolysis

-

Dissolve the crude carbamate intermediate in methanol.

-

Heat the solution to reflux for 1-2 hours, monitoring the hydrolysis by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The crude this compound can then be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using a combination of chromatographic and spectroscopic techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the identification and quantification of this compound.

Table 1: LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Chromatography | |

| Column | C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 5.0 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid (gradient elution)[4] |

| Flow Rate | 0.9 mL/min[5] |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |

| Precursor Ion (Q1) | m/z 272.1 |

| Product Ion (Q3) | m/z 166.0[4] |

| Collision Energy | Optimized for the specific instrument |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic Protons | 6.8 - 7.5 | 115 - 160 |

| CH₂ (pyrrolidine) | 2.8 - 3.5 | 45 - 55 |

| CH (bridgehead) | 3.5 - 4.2 | 40 - 50 |

| NH (pyrrolidine) | Broad singlet, variable | - |

Note: These are predicted values and require experimental verification.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of synthesized this compound.

Caption: Workflow for the characterization of synthesized this compound.

Asenapine Metabolism and Signaling

This compound is a product of the metabolic breakdown of Asenapine in the body. Understanding this pathway is crucial for pharmacokinetic and drug interaction studies.

Metabolic Pathway of Asenapine

Asenapine undergoes extensive metabolism, with N-demethylation being one of the major routes.

Caption: Metabolic pathway of Asenapine to this compound and other metabolites.

While Asenapine has a complex pharmacological profile, acting as an antagonist at various dopamine, serotonin, and adrenergic receptors, its N-desmethyl metabolite is generally considered to be pharmacologically inactive.[3][6] Therefore, a distinct signaling pathway for this compound is not typically considered in the therapeutic action of the parent drug.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The proposed synthesis via N-demethylation with α-chloroethyl chloroformate offers a viable route for obtaining this important metabolite for research and analytical purposes. The detailed characterization protocols, particularly utilizing LC-MS/MS, ensure accurate identification and quantification. A thorough understanding of both the synthesis and characterization of this compound is essential for advancing the study of Asenapine's pharmacology and for maintaining high standards in its pharmaceutical development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Metabolism of Asenapine to N-Desmethylasenapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asenapine (B1667633), an atypical antipsychotic agent, undergoes extensive metabolism in the liver, with N-demethylation being a significant pathway leading to the formation of its primary metabolite, N-desmethylasenapine. Understanding the in vitro metabolic profile of asenapine is crucial for predicting its pharmacokinetic behavior, potential drug-drug interactions, and overall disposition in humans. This technical guide provides an in-depth overview of the in vitro metabolism of asenapine to N-desmethylasenapine, focusing on the enzymatic pathways, kinetic parameters, and experimental methodologies. Quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows are visualized to facilitate comprehension.

Introduction

Asenapine is a second-generation antipsychotic medication utilized in the management of schizophrenia and bipolar I disorder. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic properties, which are largely governed by its metabolic fate. The biotransformation of asenapine is complex, involving multiple enzymatic systems and resulting in numerous metabolites. Among these, N-desmethylasenapine is a major metabolite formed through the oxidative N-demethylation of the parent compound.[1][2] This guide focuses specifically on the in vitro characterization of this metabolic pathway.

Enzymatic Pathways of Asenapine N-Demethylation

The N-demethylation of asenapine is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes (Supersomes) have identified the key isoforms responsible for this biotransformation.

Primary Contributing Enzyme:

Minor Contributing Enzymes:

The metabolic conversion is an oxidative process where the methyl group on the nitrogen atom of the pyrrole (B145914) ring is removed.

Quantitative Analysis of Asenapine Metabolism

The kinetics of asenapine metabolism by individual human CYP enzymes have been characterized to determine the affinity (Km) and maximum velocity (Vmax) of the reactions. This data is essential for understanding the efficiency of each enzyme in metabolizing asenapine and for calculating the intrinsic clearance.

Table 1: Michaelis-Menten Kinetic Parameters for Asenapine Biotransformation by Recombinant Human CYP Enzymes [3]

| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Clint) (µL/min/pmol CYP) |

| CYP1A2 | 10.2 | 24.5 | 2.40 |

| CYP2B6 | 100.1 | 333.5 | 3.33 |

| CYP2C19 | 15.9 | 68.5 | 4.31 |

| CYP2D6 | 0.18 | 0.30 | 1.67 |

| CYP3A4 | 139.7 | 936.6 | 6.70 |

Data sourced from an FDA review document referencing a supersome study.[3] The intrinsic clearance is calculated as Vmax/Km.

Table 2: Inhibition Constants (Ki) of Asenapine for Major Human CYP Enzymes [2][4]

| CYP Isoform | Enzyme Source | Ki (µM) | Inhibition Mechanism |

| CYP1A2 | Human Liver Microsomes & Supersomes | 3.2 | Mixed |

| CYP2D6 | Human Liver Microsomes & Supersomes | 1.75 - 1.89 | Competitive |

| CYP3A4 | Human Liver Microsomes & Supersomes | 27.3 - 31.3 | Non-competitive |

These data indicate that asenapine not only serves as a substrate for CYP enzymes but also acts as an inhibitor of several key isoforms, highlighting the potential for drug-drug interactions.

Experimental Protocols

Detailed methodologies are critical for the reproducible in vitro assessment of asenapine metabolism. The following protocols are representative of those cited in the literature.

In Vitro Incubation with Human Liver Microsomes

This protocol is designed to assess the overall metabolism of asenapine in a system that contains a full complement of hepatic CYP enzymes.

Objective: To determine the rate of N-desmethylasenapine formation in pooled human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLM)

-

Asenapine stock solution

-

N-desmethylasenapine analytical standard

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Magnesium chloride (MgCl2)

-

Termination solution (e.g., ice-cold acetonitrile)

-

Internal standard for LC-MS/MS analysis (e.g., asenapine-¹³C-d₃)[5]

Procedure:

-

Prepare incubation mixtures in microcentrifuge tubes on ice. Each mixture should contain phosphate buffer, MgCl2, and pooled human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL).

-

Add asenapine from the stock solution to achieve a range of final concentrations (e.g., 1-100 µM) to determine kinetic parameters.

-

Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate for a specific time (e.g., 30 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing the internal standard.

-

Vortex the samples and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a new tube or vial for analysis.

Metabolism Studies with Recombinant Human CYP Enzymes (Supersomes)

This protocol allows for the determination of the specific contribution of individual CYP isoforms to asenapine N-demethylation.

Objective: To quantify the formation of N-desmethylasenapine by specific recombinant human CYP enzymes.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP1A2, CYP2D6, CYP3A4 Supersomes)

-

Asenapine stock solution

-

N-desmethylasenapine analytical standard

-

NADPH regenerating system

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Termination solution (e.g., ice-cold acetonitrile)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Prepare incubation mixtures containing potassium phosphate buffer and the specific recombinant CYP enzyme (e.g., 10-50 pmol/mL).

-

Add asenapine to achieve a range of final concentrations.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a predetermined time at 37°C.

-

Terminate the reaction with ice-cold acetonitrile containing the internal standard.

-

Process the samples as described for the human liver microsome protocol.

Analytical Method: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of asenapine and N-desmethylasenapine.[1][5][6]

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example): [1][6]

-

Column: C18 reverse-phase column (e.g., Chromolith Performance RP8e, 100 mm × 4.6 mm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 5.0 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid)[1][6]

-

Flow Rate: 0.5-1.0 mL/min

-

Injection Volume: 5-10 µL

Mass Spectrometric Conditions (Example): [1]

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Asenapine: m/z 286.1 → 166.0

-

N-desmethylasenapine: (requires specific determination)

-

Asenapine-¹³C-d₃ (Internal Standard): m/z 290.0 → 166.1

-

Data Analysis:

-

Construct a calibration curve using known concentrations of the N-desmethylasenapine analytical standard.

-

Quantify the amount of metabolite formed in the experimental samples by interpolating their peak area ratios (metabolite/internal standard) against the calibration curve.

-

Calculate the rate of metabolite formation (e.g., in pmol/min/mg protein or pmol/min/pmol CYP).

-

Determine the kinetic parameters (Km and Vmax) by fitting the rate of formation versus substrate concentration data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizations

Metabolic Pathway of Asenapine to N-Desmethylasenapine

Caption: Asenapine N-demethylation pathway.

Experimental Workflow for In Vitro Metabolism Assay

Caption: In vitro asenapine metabolism workflow.

Conclusion

The in vitro N-demethylation of asenapine to N-desmethylasenapine is a critical metabolic pathway predominantly catalyzed by CYP1A2, with minor contributions from CYP3A4 and CYP2D6. The kinetic parameters and experimental protocols detailed in this guide provide a comprehensive framework for researchers and drug development professionals to investigate this biotransformation. A thorough understanding of asenapine's in vitro metabolism is essential for predicting its in vivo pharmacokinetics and for assessing the potential for clinically significant drug-drug interactions. The methodologies and data presented herein serve as a valuable resource for further non-clinical and clinical investigations of asenapine.

References

- 1. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

The Role of Cytochrome P450 Enzymes in the Formation of N-Desmethyl Asenapine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytochrome P450 (CYP) enzymes involved in the formation of N-desmethyl asenapine (B1667633), a primary metabolite of the atypical antipsychotic asenapine. This document details the metabolic pathways, presents quantitative kinetic data, outlines experimental protocols for studying asenapine metabolism, and illustrates key processes through signaling pathway and workflow diagrams.

Introduction to Asenapine Metabolism

Asenapine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar I disorder. Its metabolism is extensive and occurs primarily in the liver through two main pathways: direct glucuronidation and oxidative metabolism. The oxidative metabolism is predominantly mediated by the cytochrome P450 enzyme system, leading to the formation of various metabolites, with N-desmethyl asenapine being one of the most significant. Understanding the specific CYP enzymes responsible for this biotransformation is critical for predicting potential drug-drug interactions, understanding inter-individual variability in drug response, and ensuring patient safety.

Cytochrome P450 Enzymes in this compound Formation

The N-demethylation of asenapine to form this compound is primarily catalyzed by CYP1A2 .[1] Minor contributions to this metabolic pathway are also made by CYP3A4 and CYP2D6 .[1] The biotransformation of asenapine is not limited to N-demethylation; other oxidative metabolites and direct glucuronidation products are also formed.[1]

Quantitative Data on Asenapine N-Demethylation

The kinetics of this compound formation have been characterized using in vitro systems, including human liver microsomes and recombinant human CYP enzymes (Supersomes). The following tables summarize the key kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for the metabolism of asenapine by the principal CYP isoforms.

Table 1: Michaelis-Menten Constants (Km) for Asenapine Metabolism by Recombinant Human CYP Enzymes

| CYP Isoform | Substrate/Activity | Km (µM) |

| CYP1A2 | Asenapine | 2.5 |

| CYP2D6 | Asenapine | 0.08 |

| CYP3A4 | Asenapine | 4.4 |

Data sourced from an FDA review of asenapine pharmacology studies.

Table 2: Maximum Velocity (Vmax) for Asenapine Metabolism by Recombinant Human CYP Enzymes

| CYP Isoform | Substrate/Activity | Vmax (pmol/min/pmol CYP) |

| CYP1A2 | Asenapine | 1.8 |

| CYP2D6 | Asenapine | 1.5 |

| CYP3A4 | Asenapine | 10.4 |

Data sourced from an FDA review of asenapine pharmacology studies.

Inhibitory Potential of Asenapine and its Metabolites

Asenapine and its metabolites can also act as inhibitors of CYP enzymes, which is a crucial consideration for predicting drug-drug interactions.

Table 3: Inhibition Constants (Ki) for Asenapine and its Metabolites on Human CYP Enzymes

| CYP Isoform | Inhibitor | Ki (nM) | Type of Inhibition |

| CYP2D6 | Asenapine | 6 | Competitive |

| CYP2D6 | This compound | 85 | Non-competitive |

| CYP2D6 | Asenapine N-oxide | 34 | Competitive |

Data sourced from an FDA review of asenapine pharmacology studies.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of CYP enzymes in this compound formation.

In Vitro Incubation for Determination of Kinetic Parameters (Km and Vmax)

This protocol describes the determination of Km and Vmax for asenapine N-demethylation using recombinant human CYP enzymes (Supersomes) or human liver microsomes.

Materials:

-

Asenapine

-

Recombinant human CYP1A2, CYP2D6, and CYP3A4 (Supersomes) or pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for reaction termination

-

Internal standard (e.g., deuterated asenapine or a structurally similar compound)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of asenapine in a suitable solvent (e.g., methanol (B129727) or DMSO) and serially dilute to achieve a range of final substrate concentrations (e.g., 0.1 to 50 µM).

-

In microcentrifuge tubes, combine the phosphate buffer, recombinant CYP enzyme (e.g., 10-50 pmol/mL) or HLM (e.g., 0.2-0.5 mg/mL protein), and the asenapine solution.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

-

Initiation of the Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each tube.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Termination of the Reaction:

-

Stop the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing the internal standard.

-

-

Sample Processing:

-

Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound formed.

-

-

Data Analysis:

-

Calculate the initial velocity (v) of this compound formation at each substrate concentration.

-

Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.

-

Analytical Method for Quantification of Asenapine and this compound by LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of asenapine and this compound in in vitro samples.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation of asenapine, this compound, and the internal standard.

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5-10 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Asenapine: e.g., m/z 286.1 → 166.0

-

This compound: e.g., m/z 272.1 → 166.0

-

Internal Standard: Specific to the chosen standard.

-

-

Optimization: Optimize cone voltage and collision energy for each compound to achieve maximum sensitivity.

Method Validation:

The analytical method should be validated according to regulatory guidelines, including assessment of:

-

Selectivity and specificity

-

Linearity and range

-

Accuracy and precision

-

Matrix effect

-

Stability of the analytes in the matrix and stock solutions

Visualizations

Asenapine Metabolic Pathway to this compound

Caption: Asenapine N-demethylation pathway.

Experimental Workflow for Determining CYP-Mediated Metabolism Kinetics

Caption: In vitro metabolism kinetics workflow.

Signaling Pathways Regulating Key CYP Enzymes

Caption: Regulation of key CYP enzymes.

Conclusion

The formation of this compound is a key metabolic pathway for asenapine, primarily mediated by CYP1A2 with minor contributions from CYP3A4 and CYP2D6. The kinetic data presented in this guide provide a quantitative basis for understanding the efficiency of these enzymes in asenapine N-demethylation. Furthermore, the detailed experimental protocols offer a practical framework for researchers to investigate asenapine metabolism and potential drug-drug interactions in a laboratory setting. A thorough understanding of these metabolic pathways and the factors that can influence them is essential for the safe and effective use of asenapine in clinical practice.

References

The Pharmacological Profile of N-Desmethyl Asenapine: A Technical Guide for Drug Development Professionals

Introduction

Asenapine (B1667633) is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar I disorder. Its therapeutic effects are attributed to a complex pharmacological profile, characterized by high-affinity interactions with a broad range of neurotransmitter receptors. Following administration, asenapine is extensively metabolized in the body, primarily through glucuronidation and oxidative metabolism mediated by cytochrome P450 enzymes. One of the key metabolites formed through N-demethylation is N-desmethyl asenapine (also known as ORG 30526). Understanding the pharmacological activity of such metabolites is a critical aspect of drug development, as they can potentially contribute to the therapeutic efficacy or adverse effect profile of the parent drug.

This technical guide provides a comprehensive overview of the available pharmacological data for this compound. It is intended for researchers, scientists, and drug development professionals seeking detailed information on the activity of this metabolite.

Pharmacological Activity of this compound

Current scientific literature and regulatory documentation consistently indicate that the metabolites of asenapine, including this compound, have minimal to no significant pharmacological activity.[1][2][3] These metabolites are reported to exhibit very low affinity for the wide array of dopamine, serotonin, adrenergic, and histamine (B1213489) receptors that asenapine potently modulates.[2] Furthermore, it is suggested that these metabolites do not readily cross the blood-brain barrier, further limiting their potential for central nervous system activity.[2]

While direct, quantitative receptor binding and functional activity data for this compound are not extensively published in the public domain, the consensus from preclinical and metabolic studies is that the pharmacological effects of asenapine are attributable to the parent compound.[4] For contextual reference and to illustrate the pharmacological profile of a pharmacologically active compound in this chemical class, the receptor binding affinity and pharmacokinetic properties of the parent compound, asenapine, are provided below.

Receptor Binding Affinity of Asenapine (Parent Compound)

The following table summarizes the receptor binding affinities of asenapine for a range of human receptors, expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.

| Receptor Family | Receptor Subtype | Asenapine Ki (nM) |

| Serotonin | 5-HT1A | 2.5 |

| 5-HT1B | 4.0 | |

| 5-HT2A | 0.06 | |

| 5-HT2B | 0.16 | |

| 5-HT2C | 0.03 | |

| 5-HT5A | 1.6 | |

| 5-HT6 | 0.25 | |

| 5-HT7 | 0.13 | |

| Dopamine | D1 | 1.4 |

| D2 | 1.3 | |

| D3 | 0.42 | |

| D4 | 1.1 | |

| Adrenergic | α1A | 1.2 |

| α2 | 1.2 | |

| Histamine | H1 | 1.0 |

| H2 | 6.2 | |

| Muscarinic | M1 | > 5,000 |

Data compiled from publicly available pharmacological studies.

Pharmacokinetic Properties of Asenapine (Parent Compound)

A summary of the key pharmacokinetic parameters of asenapine is provided in the table below.

| Parameter | Value |

| Bioavailability | ~35% (sublingual) |

| <2% (oral) | |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.5 hours |

| Plasma Protein Binding | ~95% |

| Volume of Distribution (Vd) | ~20 - 25 L/kg |

| Terminal Half-life (t1/2) | ~24 hours |

| Metabolism | Direct glucuronidation (UGT1A4), Oxidation (CYP1A2, with minor contributions from CYP3A4 and CYP2D6), N-demethylation |

Data compiled from pharmacokinetic studies and prescribing information.

Experimental Protocols

The characterization of the pharmacological activity of a compound like this compound involves a series of in vitro assays to determine its receptor binding affinity and functional activity. The following are detailed methodologies for key experiments that would be employed for such a characterization.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of neurotransmitter receptors.

Methodology:

-

Membrane Preparation:

-

Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells recombinantly expressing the human receptor of interest are cultured and harvested.

-

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

A fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors) is incubated with the prepared cell membranes.

-

Increasing concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known, non-labeled antagonist for the specific receptor.

-

The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Assays (e.g., cAMP Accumulation Assay)

Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) and potency (EC50 or IC50) of this compound at G-protein coupled receptors (GPCRs). This example focuses on receptors coupled to adenylyl cyclase.

Methodology:

-

Cell Culture and Transfection:

-

Cells (e.g., HEK-293 or CHO) stably or transiently expressing the receptor of interest are cultured in appropriate media.

-

-

Agonist Mode Assay:

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic adenosine (B11128) monophosphate (cAMP).

-

Increasing concentrations of the test compound (this compound) are added to the cells.

-

For Gi-coupled receptors, adenylyl cyclase is stimulated with forskolin, and the ability of the test compound to inhibit this stimulation is measured.

-

For Gs-coupled receptors, the ability of the test compound to directly stimulate cAMP production is measured.

-

The reaction is incubated for a defined period at 37°C.

-

-

Antagonist Mode Assay:

-

Cells are pre-incubated with increasing concentrations of the test compound (this compound).

-

A known agonist for the receptor is then added at a concentration that produces a submaximal response (e.g., EC80).

-

The ability of the test compound to inhibit the agonist-induced change in cAMP levels is measured.

-

-

cAMP Quantification:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is determined using a commercially available assay kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or LANCE).

-

-

Data Analysis:

-

For agonist activity, the concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

-

For antagonist activity, the concentration of the test compound that inhibits 50% of the agonist response (IC50) is determined.

-

The antagonist constant (Kb) can be calculated from the IC50 using the Gaddum equation.

-

Visualizations

Signaling Pathways

The therapeutic effects of asenapine are believed to be mediated through its antagonist activity at D2 and 5-HT2A receptors. The diagram below illustrates the simplified, canonical signaling pathways associated with these receptors.

Caption: Simplified signaling pathways for Dopamine D2 and Serotonin 5-HT2A receptors.

Experimental Workflows

The following diagrams illustrate the typical workflows for the experimental protocols described above.

Radioligand Binding Assay Workflow

References

- 1. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

N-Desmethyl Asenapine: A Potential Biomarker for Asenapine Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Asenapine (B1667633) is a second-generation atypical antipsychotic medication utilized in the treatment of schizophrenia and manic or mixed episodes associated with bipolar I disorder.[1][2] Its therapeutic efficacy is attributed to a complex pharmacodynamic profile, primarily involving antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[3][4][5] Due to extensive first-pass metabolism, asenapine is formulated for sublingual or transdermal administration to ensure adequate bioavailability.[1] Understanding the metabolic fate of asenapine is crucial for optimizing therapy, predicting drug-drug interactions, and ensuring patient safety. N-desmethyl asenapine is a principal metabolite of asenapine, and its quantification in biological matrices presents a promising avenue for its use as a biomarker to monitor asenapine metabolism, assess patient adherence, and investigate potential pharmacokinetic variability.[6][7]

Asenapine Metabolism and the Formation of this compound

Asenapine undergoes extensive and rapid metabolism in the body through two primary pathways: direct glucuronidation and oxidative metabolism.[1][8][9][10]

-

Direct Glucuronidation: This is a major metabolic route for asenapine, primarily catalyzed by the enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4).[8][10][11][12] This process conjugates glucuronic acid to the asenapine molecule, forming asenapine N+-glucuronide, a water-soluble metabolite that is readily excreted.[6]

-

Oxidative Metabolism: This pathway is predominantly mediated by the cytochrome P450 (CYP) enzyme system. CYP1A2 is the primary isoenzyme responsible for the oxidative metabolism of asenapine, with minor contributions from CYP3A4 and CYP2D6.[3][10][11] A key reaction in this pathway is N-demethylation, which involves the removal of a methyl group from the asenapine molecule to form its major active metabolite, this compound.[6][10]

Further metabolism of this compound can occur, leading to the formation of other metabolites such as N-desmethylasenapine-N-carbamoyl-glucuronide.[6] However, the focus of this guide is on this compound as a direct product of CYP1A2-mediated metabolism.

The following diagram illustrates the primary metabolic pathways of asenapine.

Pharmacokinetic Profiles of Asenapine and this compound

The pharmacokinetic parameters of asenapine and this compound have been characterized in both adult and pediatric populations. Following sublingual administration, asenapine is rapidly absorbed, with peak plasma concentrations (Tmax) occurring within 0.5 to 1.5 hours.[8][9][11] The terminal half-life of asenapine is approximately 24 hours.[1][9][10] The pharmacokinetic parameters for this compound are similar to the parent drug, although its Tmax is typically delayed.[13]

Table 1: Summary of Pharmacokinetic Parameters for Asenapine and this compound

| Parameter | Asenapine (Adults, 5 mg BID) | This compound (Pediatric) | Asenapine (Pediatric) |

| Tmax (Time to Peak Plasma Concentration) | ~1 hour[9] | Delayed compared to Asenapine[13] | ~1 hour[13][14] |

| Cmax (Peak Plasma Concentration) | ~4.23 ng/mL[13] | Variable | 4.56 ng/mL (5 mg BID) to 8.64 ng/mL (10 mg BID)[13] |

| AUC0–12 (Area Under the Curve) | 26.6 ng·h/mL[13] | Variable | 19.3 ng·h/mL (5 mg BID) to 37.8 ng·h/mL (10 mg BID)[13] |

| t½ (Half-life) | ~24 hours[1][9][10] | Similar to Asenapine[13] | 16-32 hours[13][14] |

Note: Data is compiled from multiple studies and dosing regimens. BID refers to twice-daily dosing. Pediatric data is from patients aged 10-17 years. The ratio of this compound to asenapine AUC has been suggested as an indicator of first-pass metabolism, with higher ratios potentially indicating a greater portion of the dose being swallowed.[13]

Experimental Protocol for the Quantification of this compound

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred approach for the simultaneous determination of asenapine and this compound in biological matrices such as human plasma.[15]

Methodology

-

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 300 µL of human plasma, add an internal standard (e.g., Asenapine-¹³C-d₃).[15]

-

Vortex the sample briefly.

-

Add a suitable organic extraction solvent, such as methyl tert-butyl ether (MTBE).[15]

-

Vortex mix for an extended period (e.g., 10 minutes) to ensure efficient extraction.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.

-

-

Chromatographic Conditions

-

Analytical Column: A reversed-phase column, such as a Chromolith Performance RP8e (100 mm × 4.6 mm), provides good separation.[15]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 5.0 mM ammonium (B1175870) acetate) with an acid modifier (e.g., 0.1% formic acid) is effective. A typical ratio is 90:10:0.1 (v/v/v).[15]

-

Flow Rate: A flow rate of approximately 1.0 to 1.5 mL/min is commonly used.[16][17]

-

Injection Volume: A small injection volume (e.g., 20 µL) is standard.[16]

-

Run Time: A short run time of around 4.5 minutes can achieve baseline separation of asenapine from its metabolites.[15]

-

-

Mass Spectrometric Detection

-

Ionization Mode: Electrospray Ionization (ESI) in the positive mode is used to generate protonated molecular ions.[15]

-

Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is employed for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example:

-

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., ICH). Key validation parameters include:

-

Linearity: Establishing a linear relationship between analyte concentration and instrument response over a defined range (e.g., 0.050–20.0 ng/mL for asenapine).[15]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively. For asenapine, an LOD of 0.0025 ng/mL and an LOQ of 0.050 ng/mL have been achieved.[15]

-

Precision and Accuracy: Intra- and inter-batch precision (%CV) should be within acceptable limits (e.g., ≤ 5.8%).[15]

-

Recovery: The efficiency of the extraction process should be consistent and high (e.g., mean relative recovery of 87.3%).[15]

-

Matrix Effect: Assessing the influence of endogenous plasma components on the ionization of the analytes.[15]

-

Stability: Evaluating the stability of the analytes in plasma under various storage conditions.[15]

The following diagram provides a visual representation of the experimental workflow for quantifying this compound.

Conclusion

This compound is a significant metabolite formed through the CYP1A2-mediated N-demethylation of asenapine. Its pharmacokinetic profile closely mirrors that of the parent drug, making it a viable candidate as a biomarker for asenapine metabolism. The development and validation of robust analytical methods, such as the LC-MS/MS protocol detailed herein, are essential for accurately quantifying this compound in clinical and research settings. Such measurements can provide valuable insights into individual metabolic differences, adherence to therapy, and the potential for drug-drug interactions involving the CYP1A2 pathway, ultimately contributing to the safer and more effective use of asenapine.

References

- 1. Asenapine: an atypical antipsychotic with atypical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EVALUATION OF THE CLINICAL EFFICACY OF ASENAPINE IN SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Influence of Long-Term Treatment with Asenapine on Liver Cytochrome P450 Expression and Activity in the Rat. The Involvement of Different Mechanisms [mdpi.com]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 10. researchgate.net [researchgate.net]

- 11. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Asenapine pharmacokinetics and tolerability in a pediatric population - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Asenapine pharmacokinetics and tolerability in a pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. thepharmajournal.com [thepharmajournal.com]

In Vivo Dynamics of N-Desmethyl Asenapine: A Technical Guide to its Formation and Clearance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asenapine (B1667633) is an atypical antipsychotic agent utilized in the management of schizophrenia and bipolar I disorder. Its therapeutic action is primarily attributed to the parent compound. However, a comprehensive understanding of its metabolic fate is crucial for optimizing its clinical use and predicting potential drug-drug interactions. This technical guide provides an in-depth exploration of the in vivo formation and clearance of N-desmethyl asenapine, a primary metabolite of asenapine. We will delve into its pharmacokinetic profile, the methodologies for its quantification, and the metabolic pathways governing its biotransformation.

Metabolic Formation of this compound

The biotransformation of asenapine is extensive, with this compound being one of the principal circulating metabolites.[1] The formation of this metabolite occurs primarily in the liver through oxidative metabolism.

The key enzyme responsible for the N-demethylation of asenapine is Cytochrome P450 1A2 (CYP1A2) .[2][3] While other CYP isoenzymes, such as CYP3A4 and CYP2D6, may have minor contributions, CYP1A2 plays the predominant role in this metabolic pathway.[2][3]

Following its formation, this compound can undergo further metabolism, including conjugation reactions. One such reaction is the formation of N-desmethylasenapine N-carbamoyl glucuronide.[1]

Pharmacokinetics of Asenapine and this compound

Asenapine is characterized by rapid absorption following sublingual administration, reaching peak plasma concentrations (Tmax) within 0.5 to 1.5 hours. The terminal half-life of asenapine is approximately 24 hours.[2] Steady-state concentrations are typically achieved within 3 days of twice-daily dosing. The absolute bioavailability of sublingual asenapine is about 35%, whereas oral ingestion results in very low bioavailability (<2%) due to extensive first-pass metabolism.[4]

Pharmacokinetic data for this compound in healthy adults is less extensively reported as the focus is often on the parent drug. However, studies in specific populations provide valuable insights. For instance, in pediatric patients, the ratio of N-desmethylasenapine to asenapine AUC0–12 was found to be between 0.64 and 1.75, depending on the dose.[5]

Data Summary

The following tables summarize the available quantitative pharmacokinetic data for asenapine and this compound.

Table 1: Pharmacokinetic Parameters of Asenapine in Healthy Adults (Single 5 mg Sublingual Dose)

| Parameter | Value | Reference |

| Cmax (ng/mL) | ~4 | |

| Tmax (hours) | 1 | |

| Terminal Half-life (hours) | ~24 | [2] |

| Absolute Bioavailability | 35% | |

| Clearance (L/h) | 52 |

Table 2: Pharmacokinetic Parameters of Asenapine and this compound in a Pediatric Population (Multiple Doses)

| Analyte | Dose | Cmax (ng/mL) | Tmax (hours) | AUC0–12 (ng·h/mL) | Terminal Half-life (hours) |

| Asenapine | 2.5 mg BID | 1.8 (47.1% CV) | 1.0 (0.71-1.5) | 9.0 (52.2% CV) | 26.1 (31.7% CV) |

| 5 mg BID | 3.5 (57.1% CV) | 1.0 (0.75-1.5) | 18.0 (58.3% CV) | 32.1 (41.1% CV) | |

| 10 mg BID | 3.2 (50.0% CV) | 1.5 (1.0-2.0) | 20.3 (44.3% CV) | 16.0 (28.1% CV) | |

| This compound | 2.5 mg BID | 0.4 (50.0% CV) | 4.0 (1.0-8.0) | 3.9 (51.3% CV) | 25.1 (27.5% CV) |

| 5 mg BID | 0.8 (62.5% CV) | 4.0 (1.0-8.0) | 8.8 (60.2% CV) | 27.9 (35.5% CV) | |

| 10 mg BID | 1.1 (54.5% CV) | 4.0 (1.0-8.0) | 13.2 (50.0% CV) | 21.0 (29.5% CV) | |

| Data presented as mean (% coefficient of variation) or median (range). Sourced from a study in pediatric patients aged 10-17 years.[5] |

Table 3: Exposure of this compound in Subjects with Hepatic Impairment (Single 5 mg Asenapine Dose)

| Hepatic Function | Cmax (pg/mL) | AUCinf (pg.h/mL) |

| Normal | 1080 (32.8% CV) | 17900 (34.1% CV) |

| Mild Impairment (Child-Pugh A) | 1110 (45.0% CV) | 18400 (38.6% CV) |

| Moderate Impairment (Child-Pugh B) | 989 (38.8% CV) | 19600 (37.2% CV) |

| Severe Impairment (Child-Pugh C) | 367 (45.8% CV) | 51800 (39.2% CV) |

| Data presented as geometric mean (% coefficient of variation).[6] |

Clearance and Excretion

Asenapine is considered a high clearance drug. The elimination of asenapine and its metabolites occurs through both renal and hepatic routes. Following a single radiolabeled dose of asenapine, approximately 50% of the radioactivity is recovered in the urine and 40% in the feces.[1] Unchanged asenapine is found in feces but not in urine.[1]

The clearance of this compound is tied to its subsequent metabolism, primarily through conjugation, and excretion. In individuals with severe hepatic impairment, a significant increase in the exposure (AUC) to this compound is observed, indicating the liver's critical role in its clearance.[6]

Experimental Protocols

In Vivo Pharmacokinetic Study in Humans

A representative in vivo study to characterize the pharmacokinetics of asenapine and this compound would typically involve the following steps:

-

Subject Recruitment: Healthy adult volunteers, or a specific patient population, are recruited after providing informed consent. Exclusion criteria often include a history of significant medical conditions, use of concomitant medications that could interfere with asenapine metabolism, and smoking (as it can induce CYP1A2).[5]

-

Drug Administration: A single sublingual dose of asenapine (e.g., 5 mg) is administered. Subjects are instructed to allow the tablet to dissolve completely under the tongue and to avoid eating or drinking for a specified period (e.g., 10 minutes) after administration.

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[5]

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored frozen (e.g., at -20°C or -80°C) until analysis.

-

Bioanalysis: Plasma concentrations of asenapine and this compound are determined using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[7][8]

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance using non-compartmental analysis software (e.g., WinNonlin).[5]

Bioanalytical Method for Quantification of this compound in Plasma using LC-MS/MS

The following protocol provides a general framework for the quantification of this compound in human plasma.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 300 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Add 500 µL of a suitable buffer (e.g., 5.0 mM ammonium (B1175870) acetate (B1210297), pH 9.0).

-

Add 3.0 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex the mixture and centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[7]

-

-

Chromatographic Conditions:

-

Column: A reverse-phase column (e.g., Chromolith Performance RP8e, 100 mm × 4.6 mm).[7]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 5.0 mM ammonium acetate with 0.1% formic acid).[7]

-

Flow Rate: A suitable flow rate to achieve good separation (e.g., 0.5 - 1.0 mL/min).

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[7]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification. For example, for asenapine, the transition m/z 286.1 → 166.0 is often used.[7]

-

-

Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[7]

Visualizations

Metabolic Pathway of Asenapine

Caption: Metabolic pathway of asenapine to its major metabolites.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

Conclusion

The formation of this compound via CYP1A2-mediated metabolism is a key pathway in the biotransformation of asenapine. While generally considered inactive, understanding its in vivo formation and clearance is essential for a complete pharmacokinetic profile of asenapine. This is particularly important when considering potential drug-drug interactions with inhibitors or inducers of CYP1A2 and in special populations with compromised hepatic function. The detailed experimental protocols provided in this guide offer a framework for the accurate quantification of this compound, facilitating further research into its clinical significance.

References

- 1. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thepharmstudent.com [thepharmstudent.com]

- 5. dovepress.com [dovepress.com]

- 6. Asenapine pharmacokinetics in hepatic and renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and validation of automated SPE-HPLC-MS/MS methods for the quantification of asenapine, a new antipsychotic agent, and its two major metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Desmethyl Asenapine: A Deep Dive into Receptor Binding Affinity Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Asenapine (B1667633), an atypical antipsychotic approved for the treatment of schizophrenia and bipolar I disorder, exerts its therapeutic effects through a complex interaction with a wide range of neurotransmitter receptors.[1] The metabolism of asenapine results in several metabolites, with N-desmethyl asenapine being one of the primary products of N-demethylation, a process primarily mediated by the cytochrome P450 enzyme CYP1A2.[2][3] Understanding the receptor binding profile of this compound is crucial for a comprehensive assessment of the parent drug's overall pharmacological activity and potential for off-target effects. This technical guide provides a detailed overview of the receptor binding affinity studies of this compound, including available data, experimental methodologies, and relevant signaling pathways.

While extensive quantitative data exists for the parent compound, asenapine, specific binding affinities for its metabolite, this compound, are less prevalent in publicly available literature. Regulatory documents and pharmacological reviews consistently characterize this compound as having significantly lower affinity for therapeutically relevant receptors compared to asenapine, often referring to it as an "inactive" metabolite.[1][4][5]

Receptor Binding Affinity Data

The following tables summarize the receptor binding affinities for asenapine and provide a qualitative description for this compound based on available information.

Table 1: Quantitative Receptor Binding Affinity of Asenapine

| Receptor Family | Receptor Subtype | Asenapine Kᵢ (nM) |

| Serotonin (B10506) | 5-HT₁ₐ | 2.5 |

| 5-HT₁ₒ | 2.7 | |

| 5-HT₂ₐ | 0.07 | |

| 5-HT₂ₒ | 0.18 | |

| 5-HT₂C | 0.03 | |

| 5-HT₅ₐ | 1.6 | |

| 5-HT₆ | 0.25 | |

| 5-HT₇ | 0.11 | |

| Dopamine (B1211576) | D₁ | 1.4 |

| D₂ₐ | 1.3 | |

| D₂ₒ | 1.4 | |

| D₃ | 0.42 | |

| D₄ | 1.1 |

Data compiled from publicly available pharmacological studies.[6][7] Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity.

Table 2: Qualitative Receptor Binding Profile of this compound

| Compound | Receptor Affinity | Supporting Evidence |

| This compound | Much lower binding affinity for therapeutically relevant receptors compared to asenapine.[4] | Australian Public Assessment Report for Asenapine states that "N-desmethyl-asenapine shows a much lower binding affinity for therapeutically relevant receptors than asenapine".[4] |

| Considered pharmacologically inactive.[1][2][5] | Multiple review articles and pharmacological summaries refer to the metabolites of asenapine, including this compound, as "inactive" or possessing "very low affinity for receptors".[1][5] | |

| Not expected to contribute to CYP450 inhibition in clinical use.[4] | The Australian Public Assessment Report for Asenapine indicates that N-desmethylasenapine is not expected to cause significant CYP450 inhibition.[4] |

Experimental Protocols

The determination of receptor binding affinities for compounds like asenapine and its metabolites is primarily conducted through in vitro radioligand binding assays. These assays are the gold standard for quantifying the interaction between a drug and its target receptor.

General Radioligand Binding Assay Protocol

A competitive radioligand binding assay is typically employed to determine the inhibition constant (Kᵢ) of a test compound. This involves the following key steps:

-

Receptor Preparation: Membranes from cells stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells) or homogenized tissue from specific brain regions are prepared and stored frozen. On the day of the experiment, the membranes are thawed and resuspended in an appropriate assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Total Binding: Wells containing the receptor preparation and a specific radioligand (a radioactively labeled drug that binds to the target receptor).

-

Non-specific Binding: Wells containing the receptor preparation, the radioligand, and a high concentration of an unlabeled competing ligand to saturate all specific binding sites.

-

Test Compound: Wells containing the receptor preparation, the radioligand, and varying concentrations of the test compound (e.g., this compound).

-

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the receptor-bound radioligand, while the unbound radioligand is washed away with ice-cold buffer.

-

Detection: Scintillation fluid is added to the dried filter mats, and the radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC₅₀ value.

-

The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Mandatory Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways

Asenapine's primary therapeutic effects are believed to be mediated through its antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors. The signaling pathways associated with these receptors are complex and involve multiple downstream effectors.

Dopamine D₂ Receptor Signaling Pathway

Caption: Simplified Dopamine D₂ receptor signaling cascade.

Serotonin 5-HT₂ₐ Receptor Signaling Pathway

Caption: Simplified Serotonin 5-HT₂ₐ receptor signaling cascade.

Conclusion

References

- 1. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tga.gov.au [tga.gov.au]

- 5. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

Toxicology Profile of N-Desmethyl Asenapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-desmethyl asenapine (B1667633) is a primary metabolite of the atypical antipsychotic drug asenapine. While asenapine has undergone extensive toxicological evaluation, publicly available data focusing specifically on the toxicology of N-desmethyl asenapine is limited. Regulatory assessments have generally concluded that this compound possesses lower affinity for key pharmacological targets compared to the parent compound and is therefore expected to contribute minimally to the overall toxicological profile of asenapine. This guide synthesizes the available information on this compound, placed in the context of the comprehensive toxicology of asenapine, to provide a resource for researchers and drug development professionals. Standardized experimental protocols for key toxicological studies are also detailed to provide a framework for any future investigations.

Introduction to Asenapine and its Metabolism

Asenapine is a second-generation antipsychotic used for the treatment of schizophrenia and bipolar I disorder.[1] Its therapeutic effects are believed to be mediated through a combination of antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[2] Asenapine is extensively metabolized in the body, primarily through direct glucuronidation by UGT1A4 and oxidative metabolism, mainly by CYP1A2.[3][4] One of the metabolites formed through N-demethylation is this compound (also known as ORG 30526).[5][6]